![molecular formula C14H20N2O3 B13709199 2-Boc-6,7-dimethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4(5H)-one](/img/structure/B13709199.png)
2-Boc-6,7-dimethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Boc-6,7-dimethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4(5H)-one is a synthetic organic compound that belongs to the class of pyrrolopyridines. This compound is characterized by its unique structure, which includes a pyrrolo[3,4-c]pyridine core with a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom. The presence of methyl groups at the 6 and 7 positions further distinguishes this compound.
准备方法
The synthesis of 2-Boc-6,7-dimethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[3,4-c]pyridine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrrolo[3,4-c]pyridine core.
Introduction of Methyl Groups: The methyl groups are introduced at the 6 and 7 positions through alkylation reactions using methylating agents.
Protection of the Nitrogen Atom: The nitrogen atom is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent reaction control.
化学反应分析
2-Boc-6,7-dimethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Substitution reactions can occur at the methyl groups or the Boc-protected nitrogen, using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
2-Boc-6,7-dimethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4(5H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of functionalized compounds for various industrial applications.
作用机制
The mechanism of action of 2-Boc-6,7-dimethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved can vary depending on the specific application and the biological context in which the compound is used.
相似化合物的比较
2-Boc-6,7-dimethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4(5H)-one can be compared with other similar compounds, such as:
6,7-Dimethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4(5H)-one: Lacks the Boc protecting group, which may affect its reactivity and stability.
2-Boc-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4(5H)-one: Contains only one methyl group, which may influence its chemical properties and biological activity.
2-Boc-6,7-dimethyl-1H-pyrrolo[3,4-c]pyridin-4(5H)-one:
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
属性
分子式 |
C14H20N2O3 |
|---|---|
分子量 |
264.32 g/mol |
IUPAC 名称 |
tert-butyl 6,7-dimethyl-4-oxo-3,5-dihydro-1H-pyrrolo[3,4-c]pyridine-2-carboxylate |
InChI |
InChI=1S/C14H20N2O3/c1-8-9(2)15-12(17)11-7-16(6-10(8)11)13(18)19-14(3,4)5/h6-7H2,1-5H3,(H,15,17) |
InChI 键 |
IKQYKQCFNBXMNM-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(NC(=O)C2=C1CN(C2)C(=O)OC(C)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[4-(4-Methyl-1-piperazinyl)-1-piperidyl]aniline](/img/structure/B13709119.png)


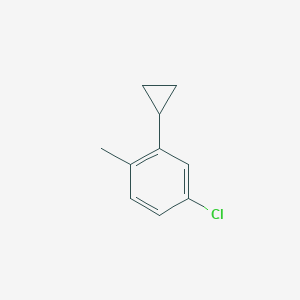
![[S(R)]-N-[(1S)-1-(2',6'-Diisopropyl)-(1,1'-biphenyl)-2-yl]-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide](/img/structure/B13709142.png)


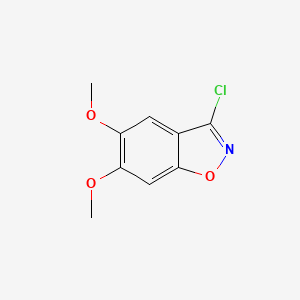
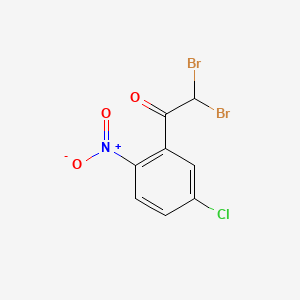
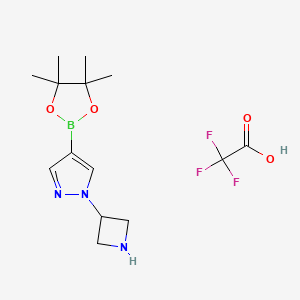
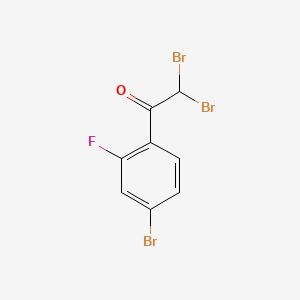
![6-Bromo-3-oxabicyclo[3.1.0]hexane](/img/structure/B13709192.png)
![N-Boc-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanamine](/img/structure/B13709196.png)
